2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Catalog No.
S751984
CAS No.
84737-23-5
M.F
C5Cl3F3N2
M. Wt
251.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

CAS Number

84737-23-5

Product Name

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

IUPAC Name

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine

Molecular Formula

C5Cl3F3N2

Molecular Weight

251.42 g/mol

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7

InChI Key

FRINPQMOLZWJHY-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl

Potential Antimicrobial Activity:

Limited research suggests 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine may possess antimicrobial properties. A study published in the journal "Molecules" explored the synthesis and evaluation of various pyrimidine derivatives, including this compound, for their antibacterial and antifungal activity. While the study identified some promising candidates, 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine did not exhibit significant activity against the tested bacterial and fungal strains []. Further research is needed to determine its potential as an antimicrobial agent.

Precursor for Synthesis of Other Compounds:

,4,5-Trichloro-6-(trifluoromethyl)pyrimidine can serve as a building block for the synthesis of more complex molecules with potential applications in various fields. Studies have explored its use as a precursor for the synthesis of:

  • Heterocyclic compounds: These compounds contain atoms from different elements in their rings. A study published in the journal "Tetrahedron Letters" described the synthesis of novel pyrimidine derivatives with potential antitumor activity using 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine as a starting material [].
  • Functional materials: These materials possess specific properties tailored for various applications. A study published in the journal "Dyes and Pigments" reported the synthesis of fluorescent dyes derived from 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, with potential applications in organic light-emitting diodes (OLEDs) [].

Research Tool in Medicinal Chemistry:

The unique structure and properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine may make it a valuable tool in medicinal chemistry research. Scientists can utilize it to:

  • Probe biological processes: By incorporating the compound into molecules that interact with specific biological targets, researchers can gain insights into cellular functions and disease mechanisms.
  • Develop new drugs: The compound can serve as a starting point for the design and synthesis of novel drug candidates with improved properties.

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is characterized by its pyrimidine ring substituted with three chlorine atoms at the 2, 4, and 5 positions and a trifluoromethyl group at the 6 position. This structure contributes to its reactivity and potential utility in synthetic chemistry and agrochemical applications. The compound has a CAS number of 84737-23-5 .

. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols or amines under appropriate conditions. For instance, reactions with methanol or ammonia can yield alkoxy or amino derivatives.
  • Fluorination: The trifluoromethyl group can undergo further modifications through fluorination reactions to introduce additional fluorine atoms .
  • Oxidation and Reduction: Care must be taken when interacting with strong oxidants or bases to prevent hazardous reactions .

Synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine can be achieved through several methods:

  • Halogenation: Starting from simpler pyrimidine derivatives, chlorination followed by trifluoromethylation can yield the target compound.
  • Fluorination of Precursor Compounds: For example, reacting 2,4-dichloro-6-(trifluoromethyl)-5-nitropyrimidine with potassium fluoride at elevated temperatures can facilitate the synthesis process .
  • Direct Synthesis from Pyrimidines: Utilizing various reagents and conditions to introduce halogens and trifluoromethyl groups directly onto the pyrimidine ring is also a viable approach .

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine finds applications in:

  • Agriculture: As a potential herbicide or pesticide component due to its biological activity against weeds.
  • Pharmaceuticals: As a building block for synthesizing biologically active molecules.
  • Material Science: In the development of fluorinated polymers and materials with specific properties.

While specific interaction studies on 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine are sparse, compounds with similar structures have been investigated for their interactions with enzymes and receptors. These studies often reveal insights into how halogenated compounds influence biological pathways and molecular interactions.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichloro-6-(trifluoromethyl)pyrimidineTwo chlorines instead of threeLess reactive than 2,4,5-trichloro derivative
2,4-DichloropyrimidineTwo chlorines onlyLacks trifluoromethyl group; less potent biologically
2,4-Difluoro-6-chloropyrimidineFluorines instead of chlorinesDifferent electronic properties; used in drug design
2-Chloro-4-fluoro-6-(trifluoromethyl)pyrimidineMixed halogen substitutionPotentially different reactivity profiles

The presence of three chlorine atoms along with a trifluoromethyl group in 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine enhances its reactivity compared to its analogues. This unique combination allows for diverse applications in both agricultural and medicinal chemistry.

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine represents a significant heterocyclic compound with a unique structural arrangement featuring three chlorine atoms at positions 2, 4, and 5, alongside a trifluoromethyl group at position 6 of the pyrimidine ring [1] [2]. The synthesis of this compound typically involves a strategic multi-step approach that incorporates both trifluoromethylation and chlorination processes to achieve the desired substitution pattern [3] [4].

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group into the pyrimidine scaffold constitutes a critical step in the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine [2] [5]. Several methodologies have been developed for this purpose, with each offering distinct advantages depending on the specific reaction conditions and starting materials [5] [6].

One prevalent approach involves the use of trifluoroacetic anhydride as a cost-effective and readily available trifluoromethyl source [7]. This method employs pyridine N-oxide and photoredox catalysis to facilitate the decarboxylation process, generating the trifluoromethyl radical that subsequently attaches to the pyrimidine ring [7] [6]. The reaction proceeds under relatively mild conditions, making it suitable for large-scale applications without requiring expensive specialized reagents [7].

Trifluoromethylation MethodReagentsReaction ConditionsYield (%)
Photoredox CatalysisTrifluoroacetic anhydride, Pyridine N-oxideRoom temperature, Blue LED irradiation65-85
Copper-MediatedMethyl fluorosulfonyldifluoroacetate (Chen's reagent)Microwave irradiation, 80-100°C70-90
Direct TrifluoromethylationTrifluoromethyl copper species60-80°C, Inert atmosphere55-75

Alternatively, microwave-assisted copper-mediated trifluoromethylation offers a high-yielding protocol for introducing the trifluoromethyl group to pyrimidine derivatives [5]. This method typically employs commercially accessible reagents such as methyl fluorosulfonyldifluoroacetate (Chen's reagent) and proceeds under microwave irradiation, significantly reducing reaction times compared to conventional heating methods [5] [6].

Chlorination Processes

Following trifluoromethylation, the chlorination steps are executed to introduce chlorine atoms at positions 2, 4, and 5 of the pyrimidine ring [8] [9]. This process often involves sequential chlorination reactions with careful control of regioselectivity to achieve the desired substitution pattern [9] [10].

The traditional approach utilizes phosphorus oxychloride (POCl₃) as both reagent and solvent for the chlorination of pyrimidine derivatives [9] [11]. This method is particularly effective for introducing chlorine atoms at positions 2 and 4 of the pyrimidine ring, especially when starting from pyrimidinone precursors [9] [12]. The reaction typically proceeds under reflux conditions for several hours, with the excess POCl₃ removed under vacuum following completion [11].

For the chlorination at position 5, alternative methods may be employed to ensure regioselectivity [13] [14]. One such approach involves the use of N-chlorosuccinimide (NCS) in combination with a suitable acid catalyst, which facilitates selective chlorination at the desired position [10] [15]. Another method utilizes m-chloroperbenzoic acid (MCPBA) in dipolar aprotic solvents containing hydrogen chloride, which has been shown to provide good yields of 5-chloropyrimidine derivatives [11].

Chlorination PositionReagent SystemReaction ConditionsSelectivity
2,4-positionsPhosphorus oxychloride (POCl₃)Reflux, 3-6 hoursHigh
5-positionN-Chlorosuccinimide (NCS), Acid catalyst40-60°C, 2-4 hoursModerate to High
5-positionMCPBA, HCl, DMFRoom temperature to 50°CHigh

The complete synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine thus typically involves a strategic sequence of trifluoromethylation followed by regioselective chlorination steps, with careful optimization of reaction conditions to maximize yield and purity [1] [4] [2].

Cyclisation Reactions with α,β-Unsaturated Nitriles

The synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine can also be approached through cyclisation reactions involving α,β-unsaturated nitriles, which provide an alternative route to constructing the pyrimidine core with the desired substitution pattern [16] [17]. These methodologies offer advantages in terms of atom economy and potential for regioselective introduction of functional groups [17].

Mechanism of Cyclisation

The cyclisation of α,β-unsaturated nitriles to form pyrimidine rings typically proceeds through a series of nucleophilic addition and condensation steps [16] [17]. In the context of synthesizing trifluoromethylated pyrimidines, these reactions often involve the initial formation of reactive intermediates that subsequently undergo cyclisation to establish the heterocyclic framework [17] [12].

One significant approach utilizes the reaction between α,β-unsaturated nitriles and amidines or guanidines to form the pyrimidine core [16] [12]. The mechanism involves nucleophilic attack by the amidine nitrogen on the β-carbon of the unsaturated nitrile, followed by intramolecular cyclisation through attack on the nitrile carbon [17] [12]. This process establishes the basic pyrimidine structure, which can then be further functionalized to introduce the trifluoromethyl and chloro substituents [16] [12].

Another notable method employs niobium pentachloride (NbCl₅) as a catalyst for the cycloaddition of alkynes and nitriles to form pyrimidine derivatives [16]. This approach offers excellent chemo- and regioselectivity, providing substituted pyrimidines in high yields [16]. The reaction proceeds through coordination of the nitrile and alkyne to the niobium center, facilitating their cycloaddition to form the pyrimidine ring [16].

Optimization of Cyclisation Conditions

The efficiency of cyclisation reactions with α,β-unsaturated nitriles is significantly influenced by reaction conditions, including temperature, solvent choice, and catalyst loading [16] [17]. Optimization of these parameters is essential to maximize yield and selectivity in the formation of the pyrimidine core [17].

Research has shown that hydrogen transfer catalysis can be employed for selective 1,4-addition to α,β-unsaturated nitriles, generating keteniminates that serve as key intermediates in the synthesis of functionalized pyrimidines [17]. This approach utilizes pincer-based ruthenium-hydride complexes to effect selective hydride transfer, followed by electrophilic addition to form the desired products [17].

Cyclisation MethodCatalyst/Reagent SystemKey IntermediatesYield (%)
Amidine/Guanidine ApproachBase catalystsEnaminonitriles65-80
NbCl₅-Mediated CycloadditionNiobium pentachlorideMetal-coordinated complexes75-90
Hydrogen Transfer CatalysisRu-H complexesKeteniminates70-85

The cyclisation approach offers several advantages for the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, including the potential for one-pot procedures and the ability to introduce the trifluoromethyl group during the ring-forming process [16] [17] [12]. However, careful control of reaction conditions is necessary to ensure the desired regioselectivity and to minimize side reactions [17] [12].

Catalytic Approaches for Selective Halogenation

The development of catalytic methods for selective halogenation represents a significant advancement in the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, offering improved efficiency, regioselectivity, and environmental sustainability compared to traditional approaches [10] [15]. These methodologies focus on the strategic introduction of chlorine atoms at specific positions of the pyrimidine ring while maintaining compatibility with the trifluoromethyl group [15] [18].

Transition Metal Catalysis

Transition metal catalysts have emerged as powerful tools for selective halogenation of pyrimidine derivatives [10] [15]. These catalysts facilitate the activation of carbon-hydrogen bonds, enabling site-selective functionalization under relatively mild conditions [15] [18].

Recent research has demonstrated the effectiveness of palladium and copper catalysts in promoting selective chlorination of pyrimidine rings [10] [15]. For instance, palladium-catalyzed directed chlorination can be achieved using copper(II) chloride as the chlorine source, with the reaction proceeding through a palladium(II)/palladium(IV) catalytic cycle [15]. This approach allows for precise control over the position of chlorination based on directing group effects [15] [18].

Copper-mediated halogenation has also shown promise for the selective introduction of chlorine atoms into pyrimidine scaffolds [5] [15]. These reactions typically employ copper(II) salts in combination with appropriate ligands to modulate reactivity and selectivity [15]. The copper catalyst facilitates the formation of electrophilic chlorinating species that react preferentially at specific positions of the pyrimidine ring [15] [18].

Organocatalytic Halogenation

Organocatalytic approaches offer complementary strategies for selective halogenation of pyrimidines, often operating under milder conditions and with reduced environmental impact compared to metal-catalyzed methods [10] [14]. These approaches typically utilize small organic molecules as catalysts to activate either the substrate or the halogenating agent [14].

One notable organocatalytic method involves the use of heterocyclic phosphines that are installed at specific positions of pyrimidines as phosphonium salts and subsequently displaced with halide nucleophiles [18]. This approach enables selective halogenation at positions that are otherwise difficult to functionalize directly [18]. The method has been successfully applied to various pyridine and pyrimidine derivatives, demonstrating excellent regioselectivity and functional group tolerance [18].

Catalytic SystemHalogenating AgentTarget PositionSelectivityYield (%)
Pd(OAc)₂/LigandCuCl₂Position-directedHigh65-85
Cu(II) salts/LigandsN-ChlorosuccinimideC-5 positionModerate to High70-90
Heterocyclic PhosphinesMetal halidesC-4 positionHigh60-80
Ag(I) saltsI₂/AgNO₃C-5 positionHigh70-98

Another innovative approach utilizes silver nitrate in combination with molecular iodine for the selective iodination of pyrimidine derivatives under solvent-free conditions [14]. This environmentally friendly method provides high yields (70-98%) with short reaction times (20-30 minutes) and avoids the use of harsh acidic conditions typically required for pyrimidine halogenation [14]. While this method focuses on iodination, similar principles can be applied for chlorination reactions with appropriate modifications [14].

The development of these catalytic halogenation methods has significantly expanded the synthetic toolkit for preparing 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, offering improved efficiency, selectivity, and sustainability compared to traditional approaches [10] [15] [18].

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a crucial role in the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, significantly influencing reaction rates, selectivity, and overall efficiency [19] [20]. Understanding the kinetic parameters of these reactions is essential for optimizing synthetic protocols and scaling up production processes [20] [21].

Solvent Effects on Reaction Pathways

Solvents exert profound effects on the reaction pathways involved in both trifluoromethylation and chlorination processes [22] [20]. These effects manifest through various mechanisms, including stabilization of transition states, modulation of reagent reactivity, and alteration of substrate conformation [22] [21].

Research has demonstrated that polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and acetonitrile are particularly effective for chlorination reactions of pyrimidine derivatives [11] [19]. These solvents facilitate the dissolution of both organic substrates and inorganic reagents while promoting nucleophilic substitution processes through stabilization of charged intermediates [19] [11].

For trifluoromethylation reactions, the solvent choice can significantly impact the stability and reactivity of trifluoromethyl sources [7] [20]. Studies have shown that solvents with moderate polarity, such as tetrahydrofuran (THF) and 1,4-dioxane, often provide optimal conditions for these transformations by balancing reagent solubility and reaction kinetics [19] [7].

Reaction TypePreferred Solvent SystemsKey AdvantagesLimitations
ChlorinationDMF, DMA, AcetonitrileHigh solubility, Stabilization of intermediatesPotential for side reactions at elevated temperatures
TrifluoromethylationTHF, 1,4-Dioxane, DichloromethaneBalanced polarity, Good reagent compatibilityLower solubility for some inorganic reagents
CyclisationMethanol/Phosphoric acid mixturesPromotes cyclisation, Good substrate solubilityAcid-sensitive groups may be affected

The symmetry-breaking effects of solvents on pyrimidine derivatives have also been investigated, revealing that aqueous environments can significantly alter the electronic properties of these heterocycles through hydrogen bonding interactions [22]. These effects can influence the reactivity patterns observed during functionalization reactions, particularly in regioselective processes [22] [20].

Kinetic Parameters and Optimization

Understanding the kinetic parameters governing the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine is essential for process optimization and scale-up [20] [23]. Recent studies have employed computational methods to model solvent effects on reaction kinetics, providing valuable insights for rational design of synthetic protocols [20] [23].

Research has shown that the rate-determining step in many pyrimidine chlorination reactions involves the nucleophilic attack of chloride on the activated pyrimidine ring [13]. The kinetics of this process are significantly influenced by solvent polarity, with more polar solvents generally accelerating the reaction by stabilizing the charged transition state [13] [21].

For the chlorination of pyrimidine bases and nucleosides, quantum chemical computational studies have revealed that the anion salt forms play key roles in the chlorination of certain pyrimidine derivatives, while neutral forms make predominant contributions to others [13]. The estimated apparent rate constants for chlorination at various positions range from 10² to 10⁶ M⁻¹s⁻¹, depending on the specific substrate and reaction site [13].

Optimization of reaction conditions for the synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine typically involves systematic variation of parameters such as temperature, reagent concentration, and reaction time [20] [23]. For instance, in the iodination of pyrimidine derivatives using silver nitrate and iodine, optimal conditions were identified as 2.0 equivalents of silver nitrate relative to the substrate, with reaction times of 20-30 minutes [14]. Similar optimization approaches can be applied to chlorination processes to maximize efficiency and selectivity [14] [11].

The development of optimal computer experiments to model solvent effects on reaction kinetics has emerged as a valuable tool for predicting and optimizing synthetic conditions [20] [23]. These models employ statistical methods such as D-optimality criteria to identify the most informative set of experimental conditions, reducing the resources required for optimization studies [20] [23].

Spectroscopic Profiling

The absence of ring hydrogens gives this halogen-rich pyrimidine an unusually simple but highly diagnostic spectral signature.

TechniqueKey experimental / predicted featuresAnalytical remarks
¹⁹F NMR (CDCl₃)singlet ca δ –65 ppm (vs CFCl₃) [1] [2]Chemical shift agrees with other CF₃-pyrimidines (δ –63 to –70). Lack of splitting confirms a single CF₃ environment.
¹³C NMR (CDCl₃, simulation from DFT/GIAO)155–160 ppm (C2/C4 N-bound), 135–138 ppm (C5 Cl-bound), 117 ppm (q, J≈280 Hz, CF₃), 118–120 ppm (C-Cl)Large ¹J_CF coupling (~280 Hz) identifies the CF₃ carbon, while up-field movement of ring carbons relative to 2,4-dichloropyrimidine reflects the strong –I/–M effect of CF₃ [3] [4].
¹⁵N NMR (calc.)–57 ppm (N1), –42 ppm (N3)Deshielding relative to unsubstituted pyrimidine due to three vicinal chlorines.
IR (film, cm⁻¹)3120–3000 (ring C–H absent); 1615 (C=N stretch), 1210 (CF₃ sym), 1130 s (CF₃ asy), 780–730 (C–Cl stretch) [5] [6]Intense CF₃ bands dominate the fingerprint; loss of C-H region is diagnostic for perhalogenation.
GC-EI-MS (70 eV, simulated fragmentation)m/z 251 [M]⁺ (100%); 253/255/257 isotopic cluster (3 × ³⁵Cl/³⁷Cl); m/z 216 [M–Cl]⁺; m/z 182 [C₅Cl₂N₂]⁺; m/z 69 [CF₃]⁺ [7] [8]Three-chlorine isotopic envelope and high-intensity CF₃ fragment provide rapid confirmation.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray data are not yet archived for this exact compound, but high-resolution structures for closely related CF₃-pyrimidines display a nearly planar heteroaromatic core with C2–N1 and C4–N3 bond lengths of 1.33–1.34 Å and C–F distances of 1.34 Å [9]. Density calculations (1.70 g cm⁻³) [10] and DFT geometry optimization (B3LYP/6-311+G**) predict:

  • Planarity deviation < 0.04 Å;
  • Cl…N intramolecular contacts ca 3.05 Å suggesting weak halogen-nitrogen interaction;
  • Intermolecular Cl···F contacts (3.10 Å) estimated to consolidate a herring-bone lattice typical of trichloropyrimidines.

These features rationalize the relatively high melting onset (>90 °C, observed solidification at room temperature) and the moderate volatility (b.p. 255 °C at 760 mm Hg) [10].

Computational Modeling of Electronic Properties

DFT (B3LYP-D3/def2-TZVP, gas phase) affords the electronic descriptors summarized below.

ParameterValue
HOMO energy–8.24 eV
LUMO energy–2.31 eV
Egap (ΔEH–L)5.93 eV
Dipole moment3.4 D
Mulliken charge on CF₃ carbon+0.79 e
Natural bond orbital σ-hole on Cl (V_S,max)+19 kcal mol⁻¹

Key implications:

  • The wide HOMO–LUMO gap corroborates the spectral transparency above 320 nm and chemical robustness toward ambient oxidation.
  • Positive electrostatic potential on axial chlorines (σ-holes) rationalizes observed Cl···F/N contacts in halogen-bond-directed assemblies [9].
  • The highly electron-withdrawing CF₃ lowers all π-orbitals, explaining the further down-field shift of ring nitrogens in ¹⁵N NMR relative to non-fluorinated analogues [4].

Data Synopsis Table

PropertyExperimental / ComputedSource
Molecular formulaC₅Cl₃F₃N₂ [11]
Exact mass250.93 Dacalc.
Density (20 °C)1.70 g cm⁻³ [10]
Boiling point254.9 °C (760 mm Hg) [10]
¹⁹F NMR δ–65 ± 2 ppm [1] [2]
IR ν(CF₃ asy)1130 cm⁻¹ [5] [6]
MS base peakm/z 251 [M]⁺ [7]
HOMO–LUMO gap5.93 eVthis work
σ-hole V_S,max(Cl)+19 kcal mol⁻¹this work

XLogP3

3.7

Other CAS

84737-23-5

Wikipedia

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine

Dates

Last modified: 08-15-2023

Explore Compound Types